molecular formula C15H10ClN5O B2696237 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole CAS No. 2109419-21-6

5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2696237
CAS No.: 2109419-21-6
M. Wt: 311.73
InChI Key: FVYZHWUKCNIONJ-UHFFFAOYSA-N
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Description

5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate nitrile under acidic conditions. The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step often includes the chloromethylation of the triazole-pyridine intermediate using chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.

    Cycloaddition: The triazole and oxadiazole rings can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amines and reduced heterocycles.

Scientific Research Applications

5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZHWUKCNIONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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